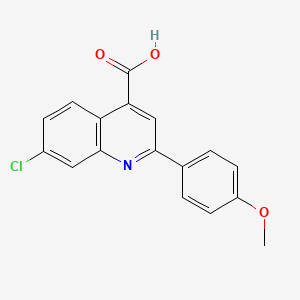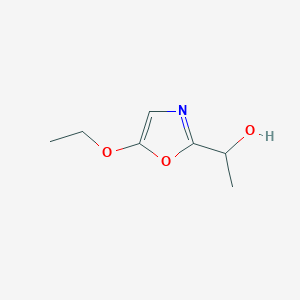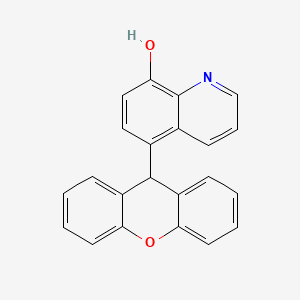
5-(9h-Xanthen-9-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(9H-Xanthen-9-yl)quinolin-8-ol is a complex organic compound that belongs to the family of xanthones and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis. The structure of this compound consists of a xanthone moiety fused with a quinoline ring, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Xanthen-9-yl)quinolin-8-ol can be achieved through various synthetic routes. One common method involves the condensation of 9H-xanthen-9-one with 8-hydroxyquinoline under acidic conditions. The reaction typically requires a dehydrating agent such as acetic anhydride or zinc chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and catalytic methods, such as palladium or copper catalysis, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(9H-Xanthen-9-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced forms of the compound, and substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
5-(9H-Xanthen-9-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent probes for analytical applications.
Mecanismo De Acción
The mechanism of action of 5-(9H-Xanthen-9-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(9H-Xanthen-9-yl)quinolin-8-ol include:
Xanthone derivatives: Compounds with a xanthone core structure, such as 1-hydroxyxanthone and 3-methoxyxanthone.
Quinoline derivatives: Compounds with a quinoline core structure, such as 8-hydroxyquinoline and 2-methylquinoline.
Uniqueness
The uniqueness of this compound lies in its combined xanthone and quinoline moieties, which confer distinct chemical and biological properties. This dual structure allows the compound to exhibit a broader range of activities compared to its individual components .
Propiedades
Número CAS |
6325-83-3 |
|---|---|
Fórmula molecular |
C22H15NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
5-(9H-xanthen-9-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H15NO2/c24-18-12-11-14(15-8-5-13-23-22(15)18)21-16-6-1-3-9-19(16)25-20-10-4-2-7-17(20)21/h1-13,21,24H |
Clave InChI |
NPKQVSMGLRUXGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C5C=CC=NC5=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


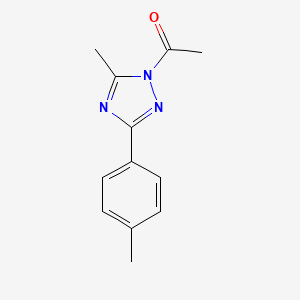
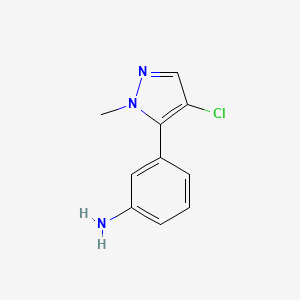
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
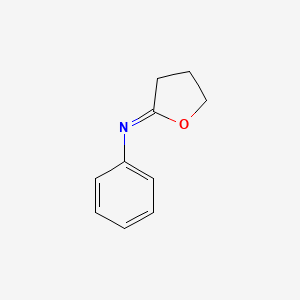
![4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

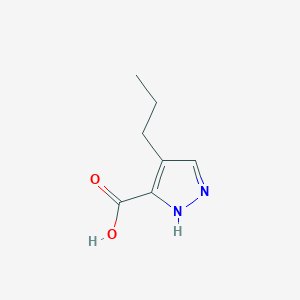
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)
